[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid
CAS No.:
Cat. No.: VC13823669
Molecular Formula: C16H10O8
Molecular Weight: 330.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10O8 |
|---|---|
| Molecular Weight | 330.24 g/mol |
| IUPAC Name | 2-(2,5-dicarboxyphenyl)terephthalic acid |
| Standard InChI | InChI=1S/C16H10O8/c17-13(18)7-1-3-9(15(21)22)11(5-7)12-6-8(14(19)20)2-4-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
| Standard InChI Key | BPFVHHLYBQRNKE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of [1,1'-biphenyl]-2,2',5,5'-tetracarboxylic acid is , with a molar mass of 330.25 g/mol . Its structure consists of two benzene rings connected by a single bond, with carboxylic acid groups symmetrically placed at the 2, 2', 5, and 5' positions. This arrangement creates a planar geometry with intramolecular hydrogen bonding between adjacent carboxyl groups, enhancing thermal stability and crystallinity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 298–299°C (decomposition) | |
| Density | 1.625 ± 0.06 g/cm³ | |
| Solubility | Insoluble in water; soluble in polar aprotic solvents (DMF, DMSO) | |
| Crystal System | Monoclinic |
The compound’s rigidity and symmetry enable precise control over supramolecular assemblies, particularly in MOFs, where its biphenyl backbone facilitates tunable porosity and thermal expansion behaviors .
Synthetic Methodologies
Palladium-Catalyzed Coupling Reactions
A prominent synthesis route involves the Ullmann coupling of halogenated phthalic anhydride derivatives. For example, 4-chlorophthalic anhydride undergoes coupling in the presence of a Pd/C catalyst and a β-cyclodextrin/serine/xylitol reducing agent system at 90°C under nitrogen, yielding the tetracarboxylic acid intermediate . Subsequent dehydration at 200°C produces the dianhydride derivative, a critical precursor for polyimide synthesis .
Table 2: Representative Synthetic Conditions
| Step | Conditions | Yield |
|---|---|---|
| Coupling Reaction | Pd/C, 90°C, 12 h | 96.3% |
| Acidification | HCl (pH 3), reflux | 95% |
| Dehydration | 200°C, 4 h under N₂ | 94.1% |
Alternative Routes via Grignard Reagents
Physicochemical Properties and Stability
The compound exhibits exceptional thermal stability, with decomposition temperatures exceeding 300°C, making it suitable for high-temperature applications . Its low solubility in water but high solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) aligns with its use in solution-processed polymers . Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 1700 cm⁻¹ (C=O stretching) and 2500–3000 cm⁻¹ (broad O–H stretching), confirming the presence of carboxyl groups .
Applications in Advanced Materials
Polyimide Synthesis for Electronics
[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid dianhydride serves as a monomer for polyimides with unmatched thermal and mechanical properties. Films derived from this dianhydride exhibit coefficients of thermal expansion (CTE) matching copper foil (16–18 ppm/°C), enabling their use in flexible printed circuit boards for 5G infrastructure . The rigid biphenyl backbone reduces chain mobility, enhancing glass transition temperatures () above 400°C .
Metal-Organic Frameworks (MOFs)
Four indium-based MOFs (InOF-1 to InOF-13) incorporating this ligand demonstrate topology-dependent thermal expansion . InOF-1, featuring helical InO₆ chains, exhibits negative thermal expansion (NTE; α = −12 ppm/°C) due to ligand twisting and chain contraction . In contrast, MOFs with mononuclear nodes (InOF-2, InOF-12) show positive thermal expansion, with coefficients inversely correlating with molecular volume .
Table 3: Thermal Expansion Coefficients of InOF MOFs
| MOF | Topology | CTE (ppm/°C) |
|---|---|---|
| InOF-1 | Helical | −12 |
| InOF-2 | Mononuclear | +7.5 |
| InOF-12 | Mononuclear | +9.2 |
Coordination Polymers
A cadmium(II) coordination polymer, [Cd(btc)(4,4′-bipyridine)]ₙ, utilizes the tetracarboxylate ligand (btc⁴⁻) to form a 3D network with (4².6³.7⁴.8)(4².6³.7)(6.7²) topology . This material exhibits a high decomposition temperature (480°C) and potential as a heterogeneous catalyst due to accessible Lewis acid sites .
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